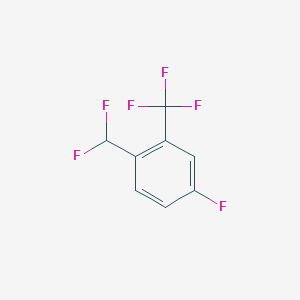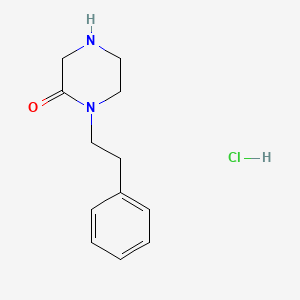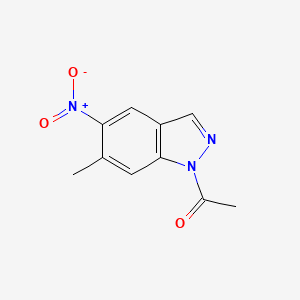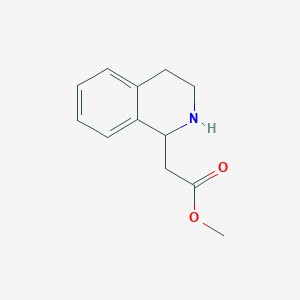
1-(Difluoromethyl)-4-fluoro-2-(trifluoromethyl)benzene
説明
“1-(Difluoromethyl)-4-fluoro-2-(trifluoromethyl)benzene” is an organofluorine compound. Fluorinated molecules have a wide range of applications and are used in various fields such as medicines, agrochemicals, and more . Fluorination and fluoroalkylation — incorporation of a trifluoromethyl, difluoromethyl, or monofluoromethyl group — are the major strategies used for the construction of carbon–fluorine bonds .
Synthesis Analysis
The synthesis of such compounds often involves strategies like fluorination, trifluoromethylation, difluoromethylation, and monofluoromethylation . For instance, a study describes the difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N, or S . Another study discusses a diazaphospholene-catalyzed hydrodefluorination of trifluoromethylalkenes to chemoselectively construct gem-difluoroalkenes and terminal monofluoroalkenes .Chemical Reactions Analysis
The chemical reactions involving “1-(Difluoromethyl)-4-fluoro-2-(trifluoromethyl)benzene” could involve various processes such as difluoromethylation of C(sp2)–H bond through Minisci-type radical chemistry . Another study discusses a chemoselective catalytic hydrodefluorination of trifluoromethylalkenes .科学的研究の応用
-
Single-Benzene-Based Fluorophores
- Scientific Field : Organic & Biomolecular Chemistry .
- Application Summary : Single-benzene-based fluorophores (SBBFs), which have an electron-donor (D)–acceptor (A) type dipolar structure within a compact benzene backbone, have been used in various basic research fields and industries . They have ushered in a new era in biology and materials science .
- Methods of Application : The design and analysis of SBBFs involve studying the relationship between its structure and photophysical properties both in the solution- and solid-state .
- Results or Outcomes : The development of SBBFs has led to advances in fluorophore-related materials science fields .
-
Trifluoromethyl Ethers
- Scientific Field : Organic Chemistry .
- Application Summary : The trifluoromethyl group (−CF 3) confers increased stability and lipophilicity in addition to its high electronegativity . Another fluorinated substituent, the trifluoromethoxy group, is becoming more and more important in both agrochemical research and pharmaceutical chemistry .
- Methods of Application : The synthesis of trifluoromethyl ethers involves the conversion of aliphatic alcohols into trifluoromethyl alkyl ethers .
- Results or Outcomes : The use of fluorine containing compounds for medicinal applications has seen an enormous increase . Currently about 15% of the pesticides listed in the 13th edition of the Pesticide Manual contain at least one fluorine atom .
-
Defluorinative Functionalization Approach
- Scientific Field : Organic Chemistry .
- Application Summary : This approach involves converting the trifluoromethyl to the difluoromethyl motifs, which is considered an efficient synthetic strategy . This method is particularly relevant in the pharmaceutical, agrochemical, and materials sectors .
- Methods of Application : The process involves a C (sp3)–F bond defluorinative functionalization of the trifluoromethyl group via difluoromethyl anion in flow .
- Results or Outcomes : This new approach enables diverse functional group transformations and offers a versatile platform for drug and agrochemical discovery .
-
Thermally Activated Delayed Fluorescence
- Scientific Field : Materials Chemistry .
- Application Summary : 1,4-Bis(trifluoromethyl)benzene has been used as a new acceptor for the design and synthesis of emitters exhibiting efficient thermally activated delayed fluorescence .
- Methods of Application : The design and synthesis of these compounds involve the use of 1,4-Bis(trifluoromethyl)benzene as an acceptor with hydrogen bonding sites together with phenoxazine, phenothiazine or 9,9-dimethyl-9-10-dihydroacridine as donor moieties .
- Results or Outcomes : The compounds showed very broad charge-transfer-state (1 CT) absorption which can be accounted for by multiple 1 CTs . A 9,9-dimethyl-9-10-dihydroacridine based compound was shown to be a promising cyan TADF emitter .
-
Fluorinated Anesthetics
- Scientific Field : Medicinal Chemistry .
- Application Summary : Fluorinated 1,3-dioxolanes have largely replaced Fluoroxene in clinical use . Many anesthetics currently used are powerful positive allosteric modulators of GABA A .
- Methods of Application : The synthesis of these anesthetics involves the use of fluorinated 1,3-dioxolanes .
- Results or Outcomes : The use of these fluorinated anesthetics has greatly benefited the pharmaceutical industry .
-
Electroluminescence
- Scientific Field : Materials Chemistry .
- Application Summary : 1,4-Bis(trifluoromethyl)benzene has been used for the design and synthesis of compounds with symmetrical donor–acceptor–donor architectures as emitters exhibiting thermally activated delayed fluorescence (TADF) .
- Methods of Application : The design and synthesis of these compounds involve the use of 1,4-Bis(trifluoromethyl)benzene as an acceptor with hydrogen bonding sites together with phenoxazine, phenothiazine or 9,9-dimethyl-9-10-dihydroacridine as donor moieties .
- Results or Outcomes : The compounds showed very broad charge-transfer-state (1 CT) absorption which can be accounted for by multiple 1 CTs . A 9,9-dimethyl-9-10-dihydroacridine based compound was shown to be a promising cyan TADF emitter .
将来の方向性
The future directions in the research and application of “1-(Difluoromethyl)-4-fluoro-2-(trifluoromethyl)benzene” could involve the development of more environmentally friendly processes for fluorination and fluoroalkylation . There’s also a growing interest in organic compounds containing the difluoromethyl group, as it is considered a lipophilic hydrogen bond donor that may act as a bioisostere of hydroxyl, thiol, or amine groups .
特性
IUPAC Name |
1-(difluoromethyl)-4-fluoro-2-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F6/c9-4-1-2-5(7(10)11)6(3-4)8(12,13)14/h1-3,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XERQRPVAOCQNGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(F)(F)F)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Difluoromethyl)-4-fluoro-2-(trifluoromethyl)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-(1H-imidazol-1-yl)propyl]-4,7-dimethyl-1,3-benzothiazol-2-amine](/img/structure/B1388458.png)
![N-[3-(1H-imidazol-1-yl)propyl]-5,7-dimethyl-1,3-benzothiazol-2-amine](/img/structure/B1388459.png)
![5-chloro-4-methyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine](/img/structure/B1388460.png)
![3-(2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)propan-1-amine](/img/structure/B1388462.png)

![3-{1-[2-(1H-Indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid](/img/structure/B1388466.png)
![N-[3-(1H-imidazol-1-yl)propyl]-6-methyl-1,3-benzothiazol-2-amine](/img/structure/B1388468.png)
![4-[(Diethylcarbamoyl)oxy]benzoic acid](/img/structure/B1388469.png)
![1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-pyrazole](/img/structure/B1388470.png)

![Methyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B1388473.png)
![7-(tert-butyl)-2,4-bis(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B1388474.png)

![3-{2-[3-Fluoro-4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}-1-propanamine](/img/structure/B1388477.png)